molecular formula C10H11ClOS B14058071 1-(2-Chloro-4-(methylthio)phenyl)propan-2-one

1-(2-Chloro-4-(methylthio)phenyl)propan-2-one

Cat. No.: B14058071
M. Wt: 214.71 g/mol
InChI Key: MAPVAWJJOHZPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11ClOS It is a derivative of propiophenone, featuring a chloro and methylthio substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloro-4-(methylthio)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-4-(methylthio)benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

1-(2-Chloro-4-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. For instance, the compound’s chloro and methylthio substituents can participate in various biochemical pathways, potentially leading to the inhibition of certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-(2-chloro-4-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H11ClOS/c1-7(12)5-8-3-4-9(13-2)6-10(8)11/h3-4,6H,5H2,1-2H3

InChI Key

MAPVAWJJOHZPOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)SC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.